molecular formula C15H24O3 B047069 Urodiolenone CAS No. 114394-01-3

Urodiolenone

Cat. No. B047069
M. Wt: 252.35 g/mol
InChI Key: DJPISZPEZJGKKI-NLNMXKJXSA-N
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Description

Urodiolenone is a sesquiterpenoid that appears as the glucuronide in the urine of 1 in 3 hypertensive subjects . It belongs to the class of organic compounds known as eremophilane, 8,9-secoeremophilane, and furoeremophilane sesquiterpenoids . These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8,9-seco derivative, or the furoeremophilane skeleton .


Synthesis Analysis

A biomimetic synthetic strategy has resulted in a 2-step total synthesis of (±)-ulodione A and the prediction of two potential natural products, (±)-ulodiones C and D . This work was guided by computational investigations into the selectivity of a proposed biosynthetic Diels–Alder dimerization, which was then utilized in the chemical synthesis .


Molecular Structure Analysis

The molecular formula of Urodiolenone is C15H24O3 . The IUPAC name is (4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one . The InChI is InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of Urodiolenone is 252.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 .

Relevant Papers

The relevant papers retrieved for Urodiolenone include "Observations on the chemical and physiological properties of urodiolenone, an urinary compound found in hypertension" , "Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects" , and others. These papers provide valuable insights into the properties and potential applications of Urodiolenone.

Scientific Research Applications

  • Inhibition of Na+, K+-ATPase and Relation to Hypertension:

    • Urodiolenone has been identified as a potent inhibitor of Na+, K+-ATPase in kidney tissue. Its presence in hypertensive individuals suggests it may play a role in hypertension and could potentially serve as a biomarker or target for treatment in essential hypertension (Neufeld et al., 1985).
    • Additionally, Urodiolenone was found in the urine of 34% of patients with essential hypertension, suggesting its potential as a biomarker for this condition (Rosenthal et al., 1989).
  • Metabolite from Grapefruit Juice:

    • Urodiolenone is identified as a urinary metabolite found in hypertensive subjects which is derived from grapefruit juice, indicating that it may be produced exogenously or endogenously (Chayen et al., 1988).
  • Gut Microbial Metabolism and Environmental Exposure:

    • Urinary biomarkers, including those related to urodiolenone, can help in studying the relationship between environmental exposures like bisphenol A (BPA) and the gut microbial environment. This suggests a role for the gut microbial environment in mediating the effects of BPA exposure (Frankenfeld & Gillevet, 2013).

properties

IUPAC Name

(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPISZPEZJGKKI-NLNMXKJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921344
Record name 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urodiolenone

CAS RN

114394-01-3
Record name Urodiolenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Neufeld, B Sklarz, S Goldberg, S Gilad, H Goldfarb… - Nephron, 1985 - karger.com
… Inasmuch as urodiolenone was observed on chromatograms of corticosteroids, we had the opportu nity of measuring urodiolenone on patients undergoing the dexamethasone …
Number of citations: 9 karger.com
R Chayen, Y Mazur, H Wyler, E Berman, E Potgieter… - Phytochemistry, 1988 - Elsevier
… urodiolenone (1) is a dihydroxy derivative of a sesquiterpene, nootkatone (2) [2-1, a constituent of grapefruit. In addition, we show that urodiolenone … the presence of urodiolenone (1) in …
Number of citations: 17 www.sciencedirect.com
T Rosenthal, E Grossman, S Goldberg… - American Journal of …, 1989 - academic.oup.com
… the excess urodiolenone excreted by hypertensive sub jects was due to endogenous … be a potential source of urodiolenone. The stimulus for urodiolenone formation may well be of …
Number of citations: 2 academic.oup.com
T Rosenthal, E Grossman, S Goldberg, R Chayen - academic.oup.com
(continued) blood pressure normalized. Our results indicate the wide broad of mineralocorticoid-excess-syndrome as well the acti Page 1 54A AMERICAN SOCIETY OF …
Number of citations: 0 academic.oup.com
J Rashid, C McKinstry, AG Renwick… - British journal of …, 1993 - Wiley Online Library
… such as urodiolenone may have increased liver blood flow thereby reducing first-pass extraction [14]. In addition nootkatone the immediate precursor of urodiolenone may compete with …
Number of citations: 126 bpspubs.onlinelibrary.wiley.com
T Ishida - Chemistry & biodiversity, 2005 - Wiley Online Library
This review article summarizes our knowledge of the metabolism of mono‐ and sesquiterpenoids in mammals, microorganisms, cloned‐insect enzymes, and plant‐cultured cells. A …
Number of citations: 92 onlinelibrary.wiley.com
M Tomás-Navarro, JL Navarro, F Vallejo… - Journal of Agricultural …, 2021 - ACS Publications
… Citrus essential oil derived components, such as citral and p-cymene (identified level 1 with authentic standards) and two isomers of urodiolenone glucuronide (nootkatone 13,14-diol …
Number of citations: 5 pubs.acs.org
M Tulp, L Bohlin - Drug discovery today, 2004 - Elsevier
‘There are more things between heaven and earth…’ Despite the progress of science during the past four centuries, Shakespeare's words did not lose their actuality. Knowledge about …
Number of citations: 147 www.sciencedirect.com
VK Singh, ME Gnegy, SP Gupta, R Leurs… - Progress in Drug …, 1995 - Springer
… of urodiolenone by 30-100-fold under strict dietary conditions. Excretion of elevated amounts of urodiolenone is … It has been postulated that the role of urodiolenone may be a reaction to …
Number of citations: 0 link.springer.com
WJ Wechter, EJ Benaksas - Progress in Drug Research/Fortschritte der …, 1990 - Springer
… Chayen [43] alone has employed glucuronide hydrolysis and has isolated a pure compound, urodiolenone. This compound has been shown to be natriuretic with no accompanying …
Number of citations: 34 link.springer.com

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